(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

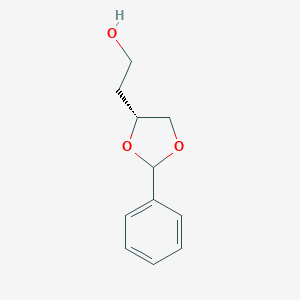

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane can be achieved through a stereoselective formation process. One common method involves the oxidation of alkenes using hypervalent iodine reagents. This process includes the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to form the desired dioxolane product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using hypervalent iodine reagents. The process is optimized for high yield and purity, ensuring that the stereoselectivity is maintained throughout the production.

化学反応の分析

Types of Reactions

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the dioxolane ring.

Substitution: The hydroxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, which can be further utilized in different chemical and biological applications.

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to enhance the efficacy and stability of active pharmaceutical ingredients (APIs) makes it valuable in drug formulation. For instance:

- Synthesis of Anti-Diabetic Molecules : It serves as a starting material for the total synthesis of cytopiloyne, an anti-diabetic agent .

- Chiral Center Introduction : The compound is used to introduce chiral centers selectively during synthesis processes, which is crucial for the development of enantiomerically pure drugs .

Cosmetic Formulations

Moisturizing Agent

In cosmetic chemistry, this compound is included in skincare products due to its moisturizing properties. It improves the texture of creams and lotions, enhancing user experience and product effectiveness .

Polymer Chemistry

Specialty Polymers Production

This compound is also applied in polymer chemistry to produce specialty polymers. Its incorporation leads to materials with enhanced durability and flexibility, making it ideal for applications in packaging and coatings. The unique properties imparted by the dioxolane structure contribute to the performance characteristics of these materials .

Flavor and Fragrance Industry

Olfactory Properties

this compound is utilized in the flavor and fragrance industry due to its pleasant scent profile. It acts as a flavoring agent that enhances consumer products by providing desirable olfactory characteristics.

Research Applications

Reagent in Chemical Reactions

In academic and industrial research settings, this compound serves as a reagent for various chemical reactions. Its unique structure allows researchers to explore new compounds and materials effectively. Notable studies include:

- Interaction Studies with Biological Macromolecules : Research has indicated potential interactions with proteins and nucleic acids, which are essential for understanding its pharmacodynamics and pharmacokinetics.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis; enhances drug efficacy and stability |

| Cosmetic Formulations | Used as a moisturizing agent; improves texture of skincare products |

| Polymer Chemistry | Contributes to production of durable and flexible specialty polymers |

| Flavor & Fragrance | Acts as a flavoring agent; enhances olfactory properties in consumer products |

| Research | Serves as a reagent for chemical reactions; aids in the development of new compounds |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the use of this compound in synthesizing a novel anti-diabetic compound. The compound's chiral nature allowed for selective synthesis routes that improved yield and purity.

- Cosmetic Product Development : A formulation incorporating this dioxolane derivative was tested against standard moisturizers. Results showed improved hydration levels in skin samples compared to control formulations.

- Polymer Performance Testing : Polymers synthesized using this compound exhibited superior mechanical properties when subjected to stress tests compared to traditional polymer formulations.

作用機序

The mechanism of action of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group adds hydrophobic character, which can affect the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

1,3-Dioxolane: A simpler compound without the hydroxyethyl and phenyl groups.

2-Phenyl-1,3-dioxolane: Lacks the hydroxyethyl group.

4-(2-Hydroxyethyl)-1,3-dioxolane: Lacks the phenyl group.

Uniqueness

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties

生物活性

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of dioxolanes. Its unique structure, characterized by a dioxolane ring, a hydroxyethyl group, and a phenyl substituent, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antioxidant properties, interactions with biological macromolecules, and potential therapeutic applications.

Structure and Properties

The stereochemistry of this compound significantly influences its chemical behavior and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing solubility and reactivity, while the phenyl group contributes hydrophobic character, potentially affecting binding affinity with biological targets.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 198.23 g/mol |

| LogP | 0.9 |

| TPSA | 68 Ų |

Antioxidant Properties

Research indicates that dioxolane derivatives exhibit significant antioxidant activity . This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative damage.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding its pharmacodynamics and pharmacokinetics. The hydroxyethyl group enhances the compound's ability to form stable complexes with biomolecules, which may lead to altered biological functions.

Case Studies

- Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound exhibited a dose-dependent response in scavenging free radicals.

- Cell Proliferation Studies : In cancer research, the compound was tested on various cancer cell lines (e.g., MDA-MB-231) where it showed an ability to induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism involved the activation of caspase pathways, indicating potential as an anti-cancer agent .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The hydroxyethyl group forms hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The phenyl group enhances binding through hydrophobic interactions.

- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.

Comparative Analysis

To understand the unique properties of this compound relative to other dioxolanes, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 4-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane | Methyl group instead of phenyl | Different antioxidant profile |

| 4-(2-Hydroxyethyl)-2-benzyl-1,3-dioxolane | Benzyl substituent | Enhanced lipophilicity |

| 5-Methyl-3-phenyldihydro-1H-pyrrole | Different core structure | Varying interaction dynamics |

特性

IUPAC Name |

2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOVEALVHXHJR-NFJWQWPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(O1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。